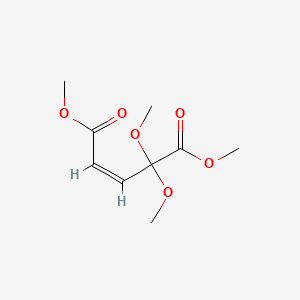
Dimère de chlorobis(éthylène)rhodium(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorobis(ethylene)rhodium(I) Dimer is an organorhodium compound with the formula Rh2Cl2(C2H4)4 . It is a red-orange solid that is soluble in nonpolar organic solvents . The molecule consists of two bridging chloride ligands and four ethylene ligands .
Synthesis Analysis
The complex is prepared by treating an aqueous methanolic solution of hydrated rhodium trichloride with ethylene at room temperature . Rh(III) is reduced with oxidation of ethylene to acetaldehyde .Molecular Structure Analysis
The molecular formula of Chlorobis(ethylene)rhodium(I) Dimer is C8H16Cl2Rh2 . The molecule consists of two bridging chloride ligands and four ethylene ligands .Chemical Reactions Analysis
The complex reacts slowly with water to give acetaldehyde . With HCl, it gives RhCl2(C2H2)2− . Rh2Cl2(C2H4)4 catalyzes the dimerization of ethylene to 1-butene .Physical And Chemical Properties Analysis
Chlorobis(ethylene)rhodium(I) Dimer is a red-orange solid . It is soluble in nonpolar organic solvents . The molecular weight is 388.93 .Applications De Recherche Scientifique
Catalyse asymétrique : Catalyseur de rhodium(I) norbornadiène
Le dimère de chlorobis(éthylène)rhodium(I) sert de précurseur au catalyseur de rhodium(I) norbornadiène. Ce catalyseur joue un rôle crucial dans les réactions d'addition asymétriques 1,4. Plus précisément, il permet l'addition énantiosélective d'acides arylboroniques aux énones cycliques. Les produits chiraux résultants trouvent des applications dans la synthèse de produits pharmaceutiques, agrochimiques et chimiques fins .
Dimerisation de l'éthylène en 1-butène
Le composé catalyse la dimérisation de l'éthylène, conduisant à la formation de 1-butène. Cette réaction revêt une importance industrielle, le 1-butène étant un élément constitutif essentiel pour la production de plastiques, de caoutchouc synthétique et d'autres produits pétrochimiques. Le dimère de chlorobis(éthylène)rhodium(I) contribue au développement de procédés efficaces et durables pour la synthèse du 1-butène .
Catalyseurs homogènes
Les chercheurs utilisent ce composé dans la préparation de catalyseurs homogènes. Ces catalyseurs agissent en solution et présentent une activité et une sélectivité élevées. La capacité du dimère de chlorobis(éthylène)rhodium(I) à former des complexes stables avec des ligands permet d'affiner les propriétés catalytiques. Les applications vont des transformations organiques aux réactions de polymérisation .
Synthèse énantiosélective de gem-diaryl sulfonates
En chimie synthétique, le composé joue un rôle dans la synthèse énantiosélective de gem-diaryl sulfonates. En ajoutant de manière asymétrique des acides arylboroniques à des composés sulfonylés α,β-insaturés, les chercheurs peuvent accéder à des blocs de construction chiraux précieux pour la découverte de médicaments et la science des matériaux .
C-Arylation directe des indoles et des pyrroles
Le dimère de chlorobis(éthylène)rhodium(I) trouve une application dans la C-arylation directe des indoles et des pyrroles non protégés par l'azote. Cette transformation permet la construction efficace de structures aromatiques complexes, qui sont pertinentes en chimie médicinale et en synthèse de produits naturels .
Carboxylation des arènes par activation de la liaison C-H
Les chercheurs ont exploré l'utilité du composé dans la carboxylation des arènes. Grâce à l'activation de la liaison C-H, ce processus permet l'introduction directe de groupes acide carboxylique sur les cycles aromatiques. Une telle fonctionnalisation élargit la boîte à outils pour la conception de nouvelles molécules aux propriétés sur mesure .
Mécanisme D'action
Target of Action
Chlorobis(ethylene)rhodium(I) Dimer, also known as ethene;rhodium;dichloride, is a precious metal catalyst . It primarily targets ethylene, a simple alkene, and acts as a catalyst in various chemical reactions .
Mode of Action
The compound interacts with its target, ethylene, by catalyzing its dimerization to 1-butene . This interaction results in the formation of a new compound, 1-butene, which is a higher alkene.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dimerization of ethylene to 1-butene . The downstream effects of this pathway include the production of higher alkenes, which can be used in various industrial applications.
Result of Action
The molecular effect of the compound’s action is the transformation of ethylene into 1-butene . On a cellular level, this can lead to changes in the composition of the cellular environment, depending on the specific context of the reaction.
Action Environment
The action of Chlorobis(ethylene)rhodium(I) Dimer is influenced by various environmental factors. For instance, it is air sensitive and should be stored at -20°C . Moreover, it is soluble in nonpolar organic solvents, but insoluble in water . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Analyse Biochimique
. . .
Biochemical Properties
Chlorobis(ethylene)rhodium(I) Dimer is used as a precursor to rhodium(I) norbornadiene catalyst, which is used in an asymmetric 1,4-addition of arylboronic acids to cyclic enones . It serves as an important organic intermediate . It catalyzes the dimerization of ethylene to 1-butene .
Cellular Effects
Given its role in catalyzing the dimerization of ethylene to 1-butene , it may influence cellular processes that involve these molecules.
Molecular Mechanism
The molecular mechanism of Chlorobis(ethylene)rhodium(I) Dimer involves the displacement of its labile ethylene ligands by other alkenes . This property allows it to serve as a catalyst in various reactions, including the dimerization of ethylene to 1-butene .
Temporal Effects in Laboratory Settings
It is known that the complex does not tolerate recrystallization, indicating that it may degrade over time .
Metabolic Pathways
Given its role as a catalyst in the dimerization of ethylene to 1-butene , it may interact with enzymes or cofactors involved in these processes.
Subcellular Localization
Given its solubility in nonpolar organic solvents , it may localize to lipid-rich areas of the cell.
Propriétés
IUPAC Name |
ethene;rhodium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4.2ClH.2Rh/c4*1-2;;;;/h4*1-2H2;2*1H;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCZCJMFQWGSP-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=C.C=C.C=C.[Cl-].[Cl-].[Rh].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2Rh2-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12081-16-2 |
Source


|
| Record name | Di-μ-chlorotetrakis(η2-ethylene)dirhodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrakis(ethylene)dichlorodirhodium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF3CSZ2DN6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

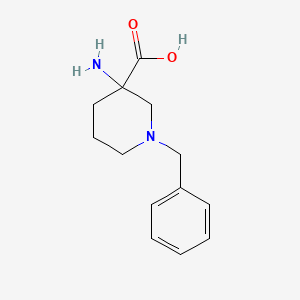

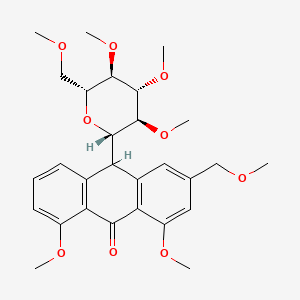

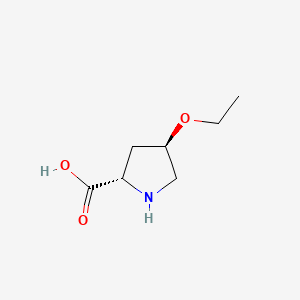

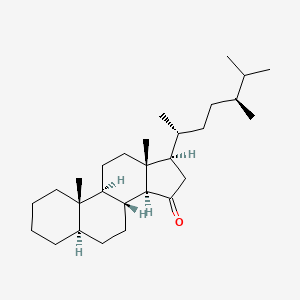
![3-(Perfluorophenyl)benzo[c]isoxazole](/img/structure/B576814.png)
